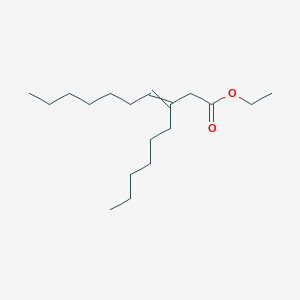![molecular formula C14H18O4 B14516845 bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate CAS No. 62837-50-7](/img/structure/B14516845.png)
bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[211]hexane-5-carbonyl bicyclo[211]hexane-5-carboperoxoate is a compound that belongs to the class of bicyclic hydrocarbons These structures are characterized by their rigid and strained frameworks, which make them valuable in various chemical and biological applications The unique geometry of bicyclo[21
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexane derivatives often involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemical conditions . This approach allows for the formation of the bicyclic framework with high efficiency. Another method involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . This reaction is notable for its wide functional group tolerance and ability to construct complex bicyclic structures.
Industrial Production Methods
Industrial production of bicyclo[2.1.1]hexane derivatives may involve scalable synthetic routes such as the use of photochemistry or Lewis acid catalysis. These methods can be optimized for large-scale production by adjusting reaction conditions, such as temperature, light source, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions
Bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The strained bicyclic framework allows for nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted bicyclo[2.1.1]hexane compounds. These products can be further functionalized for use in different applications.
科学的研究の応用
Bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound is used in the development of new materials with enhanced mechanical properties and stability.
作用機序
The mechanism by which bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate exerts its effects involves its interaction with molecular targets through its rigid and strained framework. This unique geometry allows for specific binding interactions with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications.
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[2.2.1]heptane: Another bicyclic hydrocarbon with different ring strain and reactivity.
Bicyclo[3.1.1]heptane: Similar in structure but with a larger ring system, leading to different chemical properties.
Uniqueness
Bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate is unique due to its specific ring strain and ability to undergo diverse chemical reactions. Its rigid framework and potential for functionalization make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
62837-50-7 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate |
InChI |
InChI=1S/C14H18O4/c15-13(11-7-1-2-8(11)5-7)17-18-14(16)12-9-3-4-10(12)6-9/h7-12H,1-6H2 |
InChIキー |
KVZGVEYQSUTYRD-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C2C(=O)OOC(=O)C3C4CCC3C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
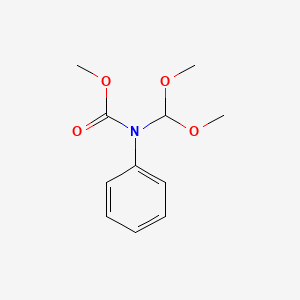
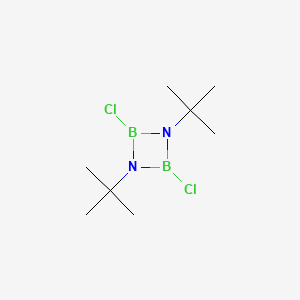
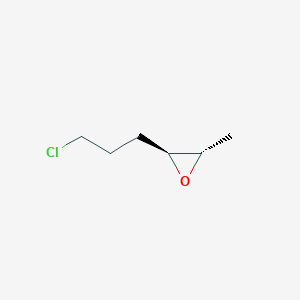

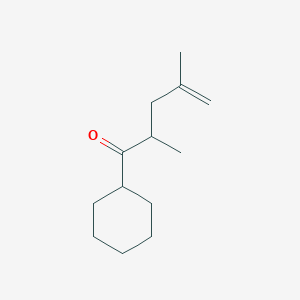

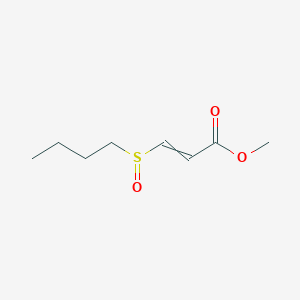
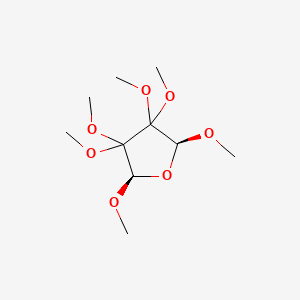
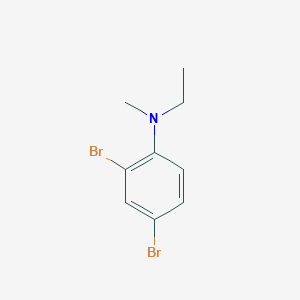
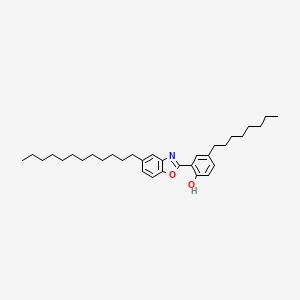
![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)
